
Nitrone, alpha-phenyl-N-p-tolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrone, alpha-phenyl-N-p-tolyl-, is a compound belonging to the nitrone class of organic molecules. Nitrones are characterized by the presence of a C=N-O functional group. This specific nitrone is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nitrone, alpha-phenyl-N-p-tolyl-, typically involves the reaction of an aldehyde or ketone with a hydroxylamine. One common method is the condensation of benzaldehyde with p-tolylhydroxylamine under acidic conditions. The reaction proceeds as follows:
Condensation Reaction: Benzaldehyde reacts with p-tolylhydroxylamine in the presence of an acid catalyst to form the nitrone.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of nitrones often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity nitrone.
Analyse Chemischer Reaktionen
Types of Reactions
Nitrone, alpha-phenyl-N-p-tolyl-, undergoes various chemical reactions, including:
Oxidation: Nitrones can be oxidized to form nitro compounds.
Reduction: Reduction of nitrones can yield hydroxylamines or amines.
Substitution: Nitrones can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Hydroxylamines or amines.
Substitution: Substituted nitrones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Nitrone, alpha-phenyl-N-p-tolyl-, has several scientific research applications:
Chemistry: Used as a spin trap in electron paramagnetic resonance (EPR) studies to detect free radicals.
Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Medicine: Explored as a therapeutic agent for conditions involving oxidative stress, such as stroke and cancer.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical production
Wirkmechanismus
The mechanism of action of nitrone, alpha-phenyl-N-p-tolyl-, involves its ability to trap free radicals. This compound reacts with reactive oxygen species (ROS) to form stable adducts, thereby reducing oxidative damage. The molecular targets include various ROS, and the pathways involved are primarily related to oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl tert-butyl nitrone (PBN): Known for its neuroprotective properties.
Alpha-(4-pyridyl-N-oxide)-N-tert-butyl nitrone (4-POBN): Used in EPR studies.
5,5-Dimethyl-1-pyrroline-N-oxide (DMPO): Commonly used as a spin trap in biological systems
Uniqueness
Nitrone, alpha-phenyl-N-p-tolyl-, is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to form stable adducts with ROS makes it particularly valuable in studies related to oxidative stress and neuroprotection .
Eigenschaften
CAS-Nummer |
19064-77-8 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11- |
InChI-Schlüssel |
ZMHRQDZDFYMPOF-PTNGSMBKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/[N+](=C/C2=CC=CC=C2)/[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


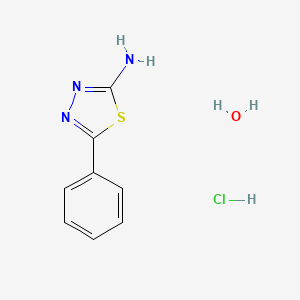
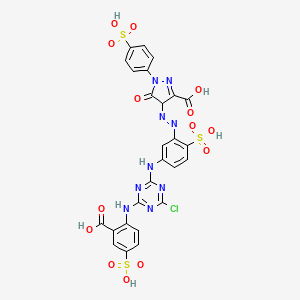
![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)

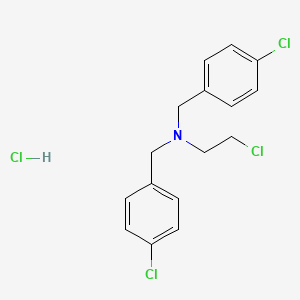

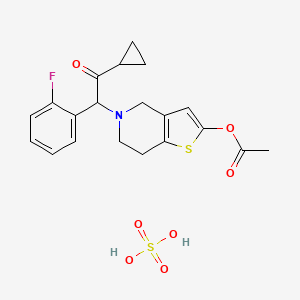

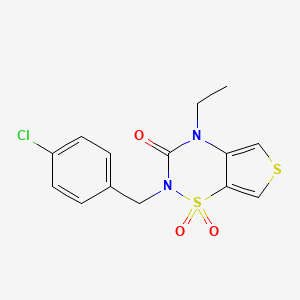
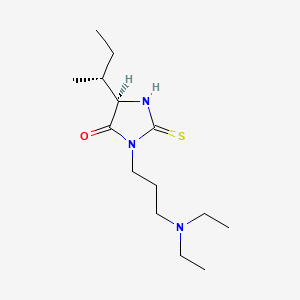

![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)


